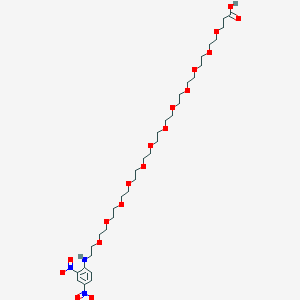

DNP-PEG12-acid

概要

説明

DNP-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a DNP moiety and a carboxylic acid terminal group . DNP is involved in biological applications such as participating in ion transport across membranes .

Synthesis Analysis

DNP-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of DNP-PEG12-acid is 783.81 . Its formula is C33H57N3O18 . The SMILES representation isO=N+=O)C(N+=O)=C1)[O-] . Chemical Reactions Analysis

The carboxylic acid in DNP-PEG12-acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .Physical And Chemical Properties Analysis

DNP-PEG12-acid has a molecular weight of 783.8 g/mol .科学的研究の応用

PROTAC Linker

DNP-PEG12-acid: is primarily used as a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade specific proteins of interest within cells. The PEG linker in DNP-PEG12-acid provides flexibility and solubility, allowing the PROTAC molecule to effectively bind to both the target protein and the E3 ubiquitin ligase, facilitating the protein’s ubiquitination and subsequent degradation by the proteasome.

Drug Delivery Systems

Due to its PEGylation properties, DNP-PEG12-acid can enhance the pharmacokinetic profiles of drugs . The hydrophilic nature of the PEG chain can improve the water solubility of hydrophobic drugs, reduce immunogenicity, and extend the circulating half-life of therapeutic agents.

Bioconjugation

The carboxylic acid group in DNP-PEG12-acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This property is utilized in bioconjugation techniques to attach various biomolecules to PEG linkers, which is essential for developing antibody-drug conjugates (ADCs) and other targeted therapies.

Ion Transport Studies

DNP-PEG12-acid contains a DNP moiety that is involved in biological applications such as participating in ion transport across membranes . This characteristic makes it valuable for studying ion channels and transporters, which are critical for maintaining cellular homeostasis.

Surface Modification

The PEG linker can be used to modify surfaces to resist protein adsorption and cell adhesion, which is beneficial for creating biocompatible materials . Such surface modifications are crucial in medical device manufacturing and tissue engineering.

Nanotechnology

In nanotechnology, DNP-PEG12-acid can be used to stabilize nanoparticles and prevent their aggregation in biological fluids . The PEGylation of nanoparticles enhances their biocompatibility and enables them to evade the immune system, making them suitable for diagnostic and therapeutic applications.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMXZVXDKCQLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DNP-PEG12-acid | |

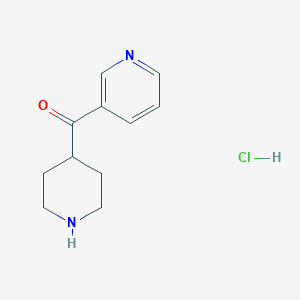

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

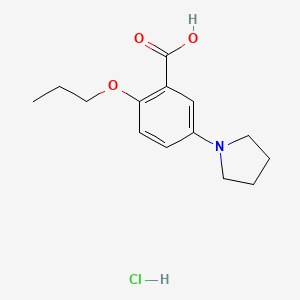

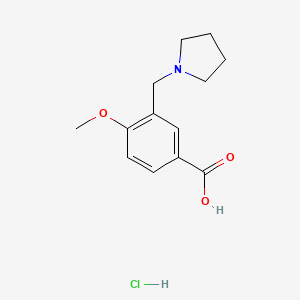

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)

![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)

![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)

![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)